molecular formula C9H12ClN3 B1492489 6-chloro-2-cyclopropyl-N-ethylpyrimidin-4-amine CAS No. 1111849-50-3

6-chloro-2-cyclopropyl-N-ethylpyrimidin-4-amine

Cat. No.: B1492489
CAS No.: 1111849-50-3
M. Wt: 197.66 g/mol
InChI Key: HOYWECYWIGVFJL-UHFFFAOYSA-N
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Description

6-Chloro-2-cyclopropyl-N-ethylpyrimidin-4-amine is a chemical compound belonging to the pyrimidine class. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a chlorine atom at the 6th position, a cyclopropyl group at the 2nd position, and an ethylamino group at the 4th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-2-cyclopropyl-N-ethylpyrimidin-4-amine typically involves multiple steps, starting with the formation of the pyrimidine ring. One common method is the Biginelli reaction , which involves the condensation of an aldehyde, β-keto ester, and urea or thiourea. The reaction conditions usually require an acidic catalyst and heating.

Industrial Production Methods: In an industrial setting, the compound is synthesized using optimized reaction conditions to increase yield and purity. Large-scale production often involves continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-2-cyclopropyl-N-ethylpyrimidin-4-amine can undergo various chemical reactions, including:

  • Oxidation: The chlorine atom can be oxidized to form a chloro derivative.

  • Reduction: The compound can be reduced to remove the chlorine atom.

  • Substitution: The chlorine atom can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Various nucleophiles can be used for substitution reactions, such as sodium azide (NaN₃) for azide substitution.

Major Products Formed:

  • Oxidation: Chloro derivatives such as chloroform (CHCl₃).

  • Reduction: Amino derivatives like ethylamine.

  • Substitution: Azide derivatives such as 6-azido-2-cyclopropyl-N-ethylpyrimidin-4-amine.

Scientific Research Applications

6-Chloro-2-cyclopropyl-N-ethylpyrimidin-4-amine has various applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

  • Biology: Studied for its potential biological activities, such as anti-inflammatory and antimicrobial properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 6-chloro-2-cyclopropyl-N-ethylpyrimidin-4-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

6-Chloro-2-cyclopropyl-N-ethylpyrimidin-4-amine is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

  • 2-cyclopropyl-N-ethylpyrimidin-4-amine: Lacks the chlorine atom.

  • 6-chloro-N-ethylpyrimidin-4-amine: Lacks the cyclopropyl group.

  • 2-cyclopropyl-6-chloropyrimidin-4-amine: Different position of the chlorine atom.

These compounds differ in their chemical structure and, consequently, their biological and chemical properties.

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Properties

IUPAC Name

6-chloro-2-cyclopropyl-N-ethylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3/c1-2-11-8-5-7(10)12-9(13-8)6-3-4-6/h5-6H,2-4H2,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOYWECYWIGVFJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=NC(=N1)C2CC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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